4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)
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Overview
Description
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxymethyl group attached to the second position of the pyridine ring and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid, 2-(methoxymethyl)-.
Reduction: 4-Pyridinemethanol, 2-(methoxymethyl)-.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxaldehyde: Lacks the methoxymethyl group, making it less soluble and potentially less bioavailable.
2-Methoxymethylpyridine: Lacks the aldehyde group, reducing its reactivity in certain chemical reactions.
4-Pyridinecarboxylic acid, 2-(methoxymethyl)-: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is unique due to the presence of both the aldehyde and methoxymethyl groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(methoxymethyl)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALHUWCGJSOYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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